2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid
Overview
Description
2-(2-benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid is a phenylalanine derivative.
Scientific Research Applications
Synthesis and Development of Agonists
Synthesis of Potent PPARγ Agonists : The compound was synthesized as part of developing potent PPARγ agonists. Key steps included copper(I) catalyzed N-arylation. This route was convergent and facilitated isolation of unstable products (Reynolds & Hermitage, 2001).
Optimization of Phenyl Alkyl Ether Moiety : Research focused on optimizing the phenyl alkyl ether moiety of PPARγ agonists. Substitution of the phenyl ring with a 4-pyridyl group or a 4-methylpiperazine yielded potent agonists with improved solubility (Collins et al., 1998).
Optimization of N-Aryl Substituent : A series of carboxylic acid analogues modified in the N-2-benzoylphenyl moiety were synthesized. Bioisosteric replacement of one of the phenyl rings showed promising results (Cobb et al., 1998).
Discovery of Antihyperglycemic and Antihyperlipidemic Agents : A series of N-(2-benzoylphenyl)-L-tyrosine derivatives were identified as PPARgamma agonists with antihyperglycemic and antihyperlipidemic activity (Henke et al., 1998).
Pharmaceutical Applications
Synthesis of CCR5 Antagonists : The compound was part of a synthesis method for orally active CCR5 antagonists, contributing to advancements in HIV/AIDS treatment (Ikemoto et al., 2005).
Synthesis of Antimicrobial Agents : Derivatives of the compound showed antimicrobial activity against various bacterial and fungal strains, highlighting its potential in treating infections (Mickevičienė et al., 2015).
Miscellaneous Applications
Synthesis of Heterocyclic Compounds : It served as a starting material for synthesizing various heterocyclic compounds, expanding the range of chemical derivatives for further research (Soliman et al., 2010).
Development of Ureido Sugars : It was used in the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids, contributing to the field of carbohydrate chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Properties
IUPAC Name |
2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMRBZOBKYXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861486 | |
Record name | N-(2-Benzoylphenyl)-O-{2-[methyl(pyridin-2-yl)amino]ethyl}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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